molecular formula C10H13NO3 B13311812 2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid

2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid

Cat. No.: B13311812
M. Wt: 195.21 g/mol
InChI Key: ANHYNMANLRCNBK-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid typically involves the reaction of 2-methoxypyridine with suitable reagents to introduce the propanoic acid moiety. One common method involves the use of Grignard reagents, where 2-methoxypyridine is reacted with a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control to meet industry standards. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-4-boronic acid
  • 2-Methoxy-4-pyridineboronic acid
  • Methyl 2-(2-methoxypyridin-4-yl)acetate

Uniqueness

2-(2-Methoxypyridin-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methoxy group on the pyridine ring and the propanoic acid moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-methoxypyridin-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-4-5-11-8(6-7)14-3/h4-6H,1-3H3,(H,12,13)

InChI Key

ANHYNMANLRCNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)OC)C(=O)O

Origin of Product

United States

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